molecular formula C9H20BrN B1278795 1-Butyl-1-methylpyrrolidinium bromide CAS No. 93457-69-3

1-Butyl-1-methylpyrrolidinium bromide

Cat. No.: B1278795
CAS No.: 93457-69-3
M. Wt: 222.17 g/mol
InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

1-Butyl-1-methylpyrrolidinium bromide is an ionic liquid . Its primary targets are a wide range of organic and inorganic compounds, as it has the ability to dissolve them . It is also used as a precursor for ionic liquids .

Mode of Action

The compound interacts with its targets by dissolving them, thereby facilitating various chemical reactions, catalysis, and separations . It can also act as a precursor or dopant in semiconductor manufacturing processes, contributing to the desired properties and performance of semiconductor materials .

Biochemical Pathways

It is known that the compound can influence the vulcanization process of certain elastomer composites .

Pharmacokinetics

As an ionic liquid, it is known to have low volatility and good thermal stability .

Result of Action

The compound’s action results in the facilitation of various chemical reactions and separations due to its ability to dissolve a wide range of compounds . It also contributes to the desired properties and performance of semiconductor materials when used as a precursor or dopant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been reported that the transport of water in ionic liquids is much faster than would be predicted from hydrodynamic laws, indicating that the neutral water molecules experience a very different friction than the anions and cations at the molecular level . This suggests that the presence and concentration of water can significantly influence the compound’s action.

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpyrrolidinium bromide plays a significant role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes like lipases and proteases, by forming hydrogen bonds and electrostatic interactions. These interactions help maintain the structural integrity and activity of the enzymes, making this compound an effective medium for enzymatic reactions .

Cellular Effects

This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cellular processes like proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by modulating the binding of transcription factors to DNA, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance enzymatic activity and cellular function, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key metabolic enzymes, such as dehydrogenases and oxidases, leading to changes in the production and utilization of metabolites. These interactions can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .

Preparation Methods

Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZRPQGSMFXSTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049375
Record name 1-Butyl-1-methylpyrrolidinium bromide
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Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93457-69-3
Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE
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Synthesis routes and methods I

Procedure details

About 200 mL of acetonitrile (manufactured by Junsei Co., Ltd. in Japan) was mixed with about 52.7 mL (0.5 mol) of methylpyrrolidone (manufactured by Fluka Co., Ltd.) under a nitrogen atmosphere to form a liquid mixture. Subsequently, about 58.6 mL (0.55 mol) of 2-bromobutane (manufactured by Aldrich Co., Ltd.) was added into the liquid mixture drop by drop to form a mixed solution. Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere, and was then stored at about 4° C. for about 12 hours to form crystals. After a supernatant was removed from the mixed solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator to remove a solvent therefrom. Subsequently, in order to remove impurities, the dried crystals were dissolved in about 100 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 30 minutes to form a solution. The solution was left at 4° C. for about 12 hours to form crystals again. After a supernatant was removed from the solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator. These processes were repeatedly conducted three times to obtain N-butyl-N-methylpyrrolidinium bromide at a yield of about 60%.
Quantity
58.6 mL
Type
reactant
Reaction Step One
Quantity
52.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask equipped with a thermometer, nitrogen gas inlet tube, reflux condenser, stirrer and dropping funnel was charged with 85 g (1.0 mol) of methylpyrrolidine and 400 g of 2-butanone (hereinafter referred to as MEK) and, while maintaining the temperature at 50° C. under a nitrogen stream, 205.5 g′ (1.5 mol) of n-butyl bromide was added dropwise over 2 hours and, then, the temperature was maintained at 80° C. for 2 hours to drive the reaction to completion. Then, the reaction mixture was filtered to give N-methyl-N-butylpyrrolidinium bromide (hereinafter referred to as MBPyBr) as slightly yellowish white crystals. These crystals were then washed with MEK twice to give 187 g (yield 90%) of white MBPyBr.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of [BMPyrr][Br] influence its thermal stability compared to similar ionic liquids?

A1: [BMPyrr][Br] demonstrates lower thermal stability compared to its dicationic counterpart, 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide. This difference is attributed to the presence of two cationic centers in the latter, increasing its overall stability. Thermogravimetric analysis reveals that the activation energy and pre-exponential factor of [BMPyrr][Br] are higher than those of the dicationic IL, indicating a greater energy barrier for thermal decomposition. []

Q2: How does [BMPyrr][Br] interact with protic solvents like methanol, and what are the implications of these interactions?

A2: [BMPyrr][Br] exhibits strong ion-dipole interactions with methanol. This is evidenced by conductivity, density, viscosity, and FTIR studies. [] The interactions lead to the formation of hydrogen bonds between the bromide anion and the hydroxyl group of methanol. These interactions influence the solvation properties of [BMPyrr][Br] in methanol, affecting its conductivity, viscosity, and overall behavior in solution. []

Q3: Can [BMPyrr][Br] be used as a solvent in chemical synthesis, and are there any notable examples?

A3: Yes, [BMPyrr][Br] can function as an ionic liquid solvent in ionothermal synthesis. One notable example is its use in the preparation of a novel open-framework manganese borophosphate, KMnBP2O7(OH)2. This synthesis highlights the potential of [BMPyrr][Br] as a reaction medium for designing new materials with unique properties. []

Q4: How does [BMPyrr][Br] contribute to the modification of materials for specific applications?

A4: [BMPyrr][Br] can be used to modify the surface properties of materials. For instance, it has been successfully employed to improve the zeta potential of Copper (II) phthalocyanine pigment particles. This modification enhances the stability and dispersion of the pigment, making it a suitable candidate for electrophoretic display applications. []

Q5: What insights have computational studies provided into the solvation dynamics of [BMPyrr][Br]?

A5: Computational studies utilizing time-resolved fluorescence responses have revealed key differences in the solvation behavior of [BMPyrr][Br] compared to other ionic liquids like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. These differences highlight the impact of anion type on solvation dynamics. Notably, collective ionic motions dominate the solvation response in both liquids, albeit with variations arising from the specific ionic interactions. []

Q6: Has [BMPyrr][Br] demonstrated any catalytic activity in chemical reactions?

A6: Research indicates that [BMPyrr][Br] can act as a catalyst in biodiesel production. It has been successfully employed in the direct transesterification of Chlorella vulgaris microalgae to produce fatty acid methyl esters (FAME). [] This application showcases the potential of [BMPyrr][Br] as a catalyst for renewable energy applications.

Q7: Are there any environmental concerns associated with [BMPyrr][Br]?

A7: While [BMPyrr][Br] offers several potential benefits, it is essential to acknowledge potential environmental impacts. Currently, research on the ecotoxicological effects and degradation pathways of [BMPyrr][Br] is limited. Further investigations are crucial to develop strategies for responsible use, recycling, and waste management to mitigate any adverse environmental consequences. []

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